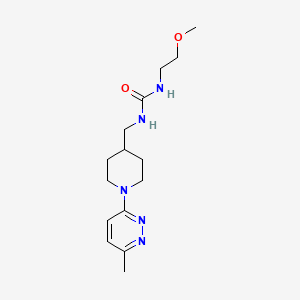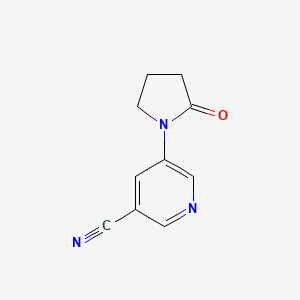
5-(2-Oxopyrrolidin-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Oxopyrrolidin-1-yl)nicotinonitrile is a versatile chemical compound known for its unique properties and wide range of applications in scientific research. This compound is particularly significant in fields such as drug discovery and material science, making it a promising candidate for future breakthroughs.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities
Result of Action
Similar compounds have been shown to have a variety of biological activities
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile are not fully understood yet. It is known that pyridone heterocycles, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties, including significant anticancer activity .
Cellular Effects
The cellular effects of this compound are still under investigation. It has been found that related compounds exhibit potent cytotoxic activities with minimal selectivity toward normal cells . This suggests that this compound may also have significant effects on cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Molecular docking studies targeting the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) revealed strong binding affinities, suggesting a mechanism involving the disruption of key cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile typically involves a three-component Dimroth reaction. This reaction includes the condensation of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate. The reaction is carried out under dry alcohol conditions, yielding nicotinonitrile derivatives in fair to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. The use of automated reactors and optimized reaction conditions can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxopyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
5-(2-Oxopyrrolidin-1-yl)nicotinonitrile has a broad spectrum of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile include other nicotinonitrile derivatives and pyridine-based compounds. Examples include:
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and the specific functional groups it possesses. These attributes contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
5-(2-oxopyrrolidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-5-8-4-9(7-12-6-8)13-3-1-2-10(13)14/h4,6-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXILSMJDSZEPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(E)-(2-Oxidanylidene-1h-Indol-3-Ylidene)methyl]benzoic Acid](/img/structure/B2809712.png)
![N'-(3-ACETAMIDOPHENYL)-N-[2-(4-PHENYLPIPERAZIN-1-YL)-2-(PYRIDIN-3-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2809713.png)
![2-(4-chlorobenzyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2809714.png)
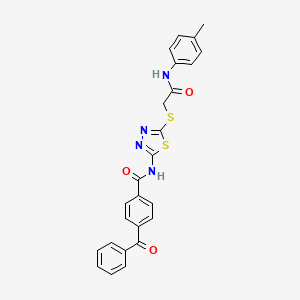
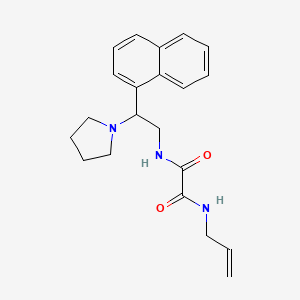
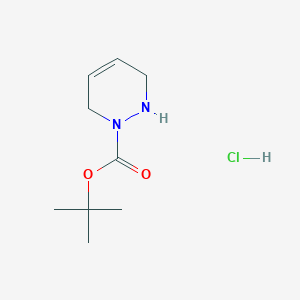
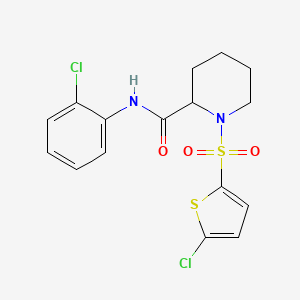
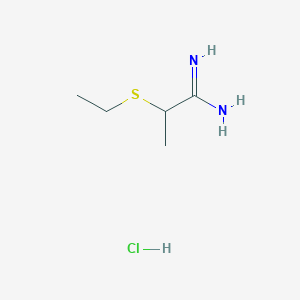
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate](/img/structure/B2809723.png)
![5-(3-chlorophenyl)-1-[(2,4,6-trimethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2809724.png)
![2-(4-Bromobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2809727.png)
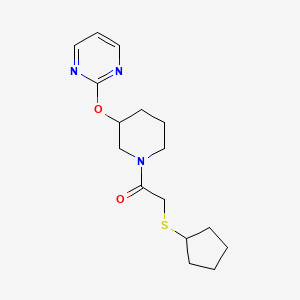
![Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809731.png)
